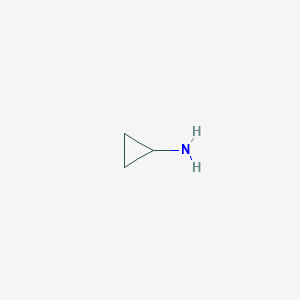
Regaloside C
概要
説明
レガロシドCは、ユリ属の鱗茎から単離されたグリセロールグルコシドです。 レガロシドCは、H₂O₂誘導心臓H9C2細胞におけるミトコンドリアを保護することにより、抗炎症作用と心筋細胞保護作用で知られています .
作用機序
レガロシドCは、H₂O₂誘導心臓H9C2細胞におけるミトコンドリアを保護することにより、その効果を発揮します。 この保護は、心筋細胞における酸化ストレスと炎症を軽減するのに役立ちます . 関与する分子標的と経路には、ミトコンドリア保護経路と抗炎症経路が含まれます .
類似化合物の比較
レガロシドCは、レガロシドA、レガロシドB、レガロシドEなど、ユリ属から単離された他のフェノール化合物に似ています . レガロシドCは、特定の心筋細胞保護作用とDESを使用した効率的な抽出によって特徴付けられます .
類似化合物のリスト
- レガロシドA
- レガロシドB
- レガロシドE
- レガロシドH
- シアンidin-3-O-ルチノシド
- イソケルシトリン
生化学分析
Biochemical Properties
Regaloside C plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily protective, as seen in H9C2 cells where this compound protects the mitochondria .
Cellular Effects
This compound has been observed to have effects on various types of cells and cellular processes. In H2O2-induced heart H9C2 cells, it influences cell function by protecting the mitochondria . It also has anti-melanogenic effects in B16F10 cells .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its protective action on mitochondria in H2O2-induced heart H9C2 cells
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been observed in studies. For instance, with an increase in microwave power and treatment time, the content of this compound increased in lily bulbs
Metabolic Pathways
This compound is involved in several metabolic pathways. It is part of the phenylpropanoid biosynthesis pathway
準備方法
合成経路と反応条件
レガロシドCは、通常、深共晶溶媒(DES)を用いて、ユリ属の鱗茎から抽出されます。 最適な抽出条件には、50℃の抽出温度、40分の抽出時間、1:25の固液比、およびDES中の水の比率が20%が含まれます .
工業的生産方法
レガロシドCの工業的生産には、ユリ属の鱗茎からフェノール酸と多糖を同時に抽出するためにDESを使用します。 この方法は効率的で環境に優しいと考えられています .
化学反応の分析
反応の種類
レガロシドCは、酸化や還元などのさまざまな化学反応を起こします。 レガロシドCは、H₂O₂誘導心臓H9C2細胞におけるミトコンドリアを保護することにより、心筋細胞を保護することが知られています .
一般的な試薬と条件
レガロシドCを含む反応で使用される一般的な試薬には、心筋細胞における酸化ストレスを誘導するための過酸化水素(H₂O₂)が含まれます .
生成される主要な生成物
科学的研究の応用
レガロシドCは、次のものを含む、いくつかの科学研究における応用があります。
類似化合物との比較
Regaloside C is similar to other phenolic compounds isolated from the Lilium genus, such as regaloside A, regaloside B, and regaloside E . this compound is unique due to its specific cardiomyocyte protective activity and its efficient extraction using DESs .
List of Similar Compounds
- Regaloside A
- Regaloside B
- Regaloside E
- Regaloside H
- Cyanidin-3-O-rutinoside
- Isoquercitrin
特性
IUPAC Name |
[(2S)-2-hydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O11/c19-6-13-15(24)16(25)17(26)18(29-13)28-8-10(20)7-27-14(23)4-2-9-1-3-11(21)12(22)5-9/h1-5,10,13,15-22,24-26H,6-8H2/b4-2+/t10-,13-,15-,16+,17-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLNCWXFKKSRQB-NSVVQGBUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)OCC(COC2C(C(C(C(O2)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)OC[C@H](CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001347728 | |
| Record name | Regaloside C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001347728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117591-85-2 | |
| Record name | Regaloside C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001347728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Regaloside C and where is it found?
A1: this compound, chemically known as (2S)-1-O-caffeoyl-3-O-β-D-glucopyranosylglycerol, is a phenolic glycoside naturally occurring in the bulbs of lily species like Lilium lancifolium Thunb. [, , ].
Q2: Are there efficient methods for extracting this compound from natural sources?
A2: Yes, recent research [] suggests that deep eutectic solvents (DESs) offer a greener and potentially more efficient alternative to traditional organic solvents for extracting this compound. This method, optimized for Lilium lancifolium Thunb., achieved extraction yields comparable to conventional methods [].
Q3: Have any analytical techniques been developed specifically for quantifying this compound?
A3: While the provided research doesn't detail specific analytical methods solely for this compound, RP-HPLC has been successfully employed to determine its presence alongside another phenolic glycoside, Regaloside A, in lily samples []. This method, utilizing a C18 column and a methanol-water mobile phase, demonstrated good accuracy and reproducibility [].
Q4: Has the presence of this compound been reported in other Lilium species besides Lilium lancifolium Thunb.?
A4: Yes, research indicates that this compound has also been identified in Lilium pardarinum, alongside other phenylpropanoid glycerol glucosides []. Additionally, Lilium henryi has been found to contain this compound among its chemical constituents [].
Q5: Are there any structural isomers of this compound found in nature?
A5: Interestingly, research has revealed the presence of (2R)-1-O-caffeoy1-3-O-β-D-glucopyranosylglycerol, termed epi-Regaloside C, as a natural isomer of this compound. This isomer, differentiated by its stereochemistry at the 2-position, was discovered in Lilium pardarinum []. This finding highlights the structural diversity of phenylpropanoid glycerol glucosides in lily species.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methylpyrido[2,3-B]pyrazine-3(4H)-thione](/img/structure/B47171.png)




![Furo[3,2-c]pyridine-2-carbonitrile](/img/structure/B47179.png)








